4-(acetylamino)-N-(4-bromo-3-methylphenyl)-5-chloro-2-methoxybenzamide
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Overview
Description
N-(4-BROMO-3-METHYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-3-METHYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-bromo-3-methylaniline with 5-chloro-2-methoxybenzoic acid in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-3-METHYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Chan-Lam coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling: Palladium catalysts and aryl boronic acids are used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
N-(4-BROMO-3-METHYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antiviral properties.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Materials Science: It can be used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-BROMO-3-METHYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: This compound shares a similar bromine and methylphenyl structure but differs in its core structure.
N-(4-Bromo-3-methylphenyl)semicarbazones: These compounds have similar functional groups but are used primarily for their anticonvulsant properties.
Properties
Molecular Formula |
C17H16BrClN2O3 |
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Molecular Weight |
411.7 g/mol |
IUPAC Name |
4-acetamido-N-(4-bromo-3-methylphenyl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C17H16BrClN2O3/c1-9-6-11(4-5-13(9)18)21-17(23)12-7-14(19)15(20-10(2)22)8-16(12)24-3/h4-8H,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
PVBMWOSOXZPUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl)Br |
Origin of Product |
United States |
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